

# Application Notes and Protocols: Guanosine 5'[γ-35S]-triphosphate Binding Assay with LY2119620

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | LY2119620 |           |
| Cat. No.:            | B608710   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

These application notes provide a comprehensive guide for utilizing the Guanosine 5'-[γ-35S]-triphosphate ([35S]GTPγS) binding assay to characterize the activity of **LY2119620**, a positive allosteric modulator (PAM) of the M<sub>2</sub> and M<sub>4</sub> muscarinic acetylcholine receptors.[1][2] **LY2119620** enhances the potency and efficacy of orthosteric agonists at these G protein-coupled receptors (GPCRs).[1][2] The [35S]GTPγS binding assay is a functional method that measures the initial step of G protein activation, making it a valuable tool for quantifying the effects of allosteric modulators.[1]

# Signaling Pathway of M<sub>2</sub> and M<sub>4</sub> Muscarinic Receptors

The  $M_2$  and  $M_4$  muscarinic acetylcholine receptors are coupled to inhibitory G proteins (Gαi/o). Upon activation by an orthosteric agonist, the receptor undergoes a conformational change, facilitating the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the  $\alpha$ -subunit of the G protein. The G $\alpha$ -GTP and G $\beta\gamma$  subunits then dissociate to modulate downstream effectors. **LY2119620**, as a PAM, binds to a site on the receptor distinct from the orthosteric agonist binding site and enhances the agonist-induced G protein activation.





Click to download full resolution via product page

M<sub>2</sub>/M<sub>4</sub> Receptor Signaling Pathway

# **Experimental Workflow**

The [35S]GTPyS binding assay involves incubating cell membranes expressing the receptor of interest with the radiolabeled, non-hydrolyzable GTP analog, [35S]GTPyS. In the presence of an agonist, the activated G protein binds [35S]GTPyS. The amount of bound radioactivity is then quantified, typically by scintillation counting after separating the membrane-bound from free radioligand via filtration.





Click to download full resolution via product page

[35S]GTPyS Binding Assay Workflow

### **Quantitative Data**

The following tables summarize the effects of **LY2119620** on the potency (pEC<sub>50</sub>) and efficacy ( $E_{max}$ ) of various orthosteric agonists at the M<sub>2</sub> and M<sub>4</sub> muscarinic receptors in a [ $^{35}$ S]GTP $_{yS}$  binding assay. Data is derived from Croy et al., 2014, Molecular Pharmacology.

Table 1: Effect of LY2119620 on Agonist Potency (pEC<sub>50</sub>) at M<sub>2</sub> and M<sub>4</sub> Receptors



| Orthosteric Agonist    | LY2119620 Conc.<br>(μΜ) | M₂ Receptor pEC₅₀<br>(Mean ± SEM) | M₄ Receptor pEC₅o<br>(Mean ± SEM) |
|------------------------|-------------------------|-----------------------------------|-----------------------------------|
| Acetylcholine (ACh)    | 0                       | 6.8 ± 0.1                         | 7.1 ± 0.1                         |
| 1                      | 7.5 ± 0.1               | 8.0 ± 0.1                         |                                   |
| 10                     | 8.0 ± 0.1               | 8.5 ± 0.1                         | _                                 |
| Oxotremorine-M (Oxo-M) | 0                       | 7.4 ± 0.1                         | 7.8 ± 0.1                         |
| 1                      | 8.2 ± 0.1               | 8.8 ± 0.1                         |                                   |
| 10                     | 8.7 ± 0.1               | 9.3 ± 0.1                         |                                   |
| Iperoxo                | 0                       | 8.1 ± 0.1                         | 8.5 ± 0.1                         |
| 1                      | 8.8 ± 0.1               | 9.2 ± 0.1                         |                                   |
| 10                     | 9.2 ± 0.1               | 9.6 ± 0.1                         |                                   |

Table 2: Effect of LY2119620 on Agonist Efficacy (Emax) at M2 and M4 Receptors

| Orthosteric Agonist    | LY2119620 Conc.<br>(μΜ) | M <sub>2</sub> Receptor E <sub>max</sub><br>(% of Basal) | M <sub>4</sub> Receptor E <sub>max</sub><br>(% of Basal) |
|------------------------|-------------------------|----------------------------------------------------------|----------------------------------------------------------|
| Acetylcholine (ACh)    | 0                       | 250 ± 10                                                 | 300 ± 15                                                 |
| 10                     | 260 ± 12                | 310 ± 18                                                 |                                                          |
| Oxotremorine-M (Oxo-M) | 0                       | 240 ± 9                                                  | 290 ± 14                                                 |
| 10                     | 250 ± 11                | 300 ± 16                                                 |                                                          |
| Iperoxo                | 0                       | 230 ± 8                                                  | 280 ± 13                                                 |
| 10                     | 240 ± 10                | 290 ± 15                                                 |                                                          |

# **Experimental Protocols**

# I. Membrane Preparation



- Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M<sub>2</sub> or M<sub>4</sub> muscarinic receptor in appropriate growth medium.
- Cell Harvest: Once confluent, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping.
- Homogenization: Centrifuge the cell suspension and resuspend the pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Lysis: Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.
- Centrifugation: Centrifuge the homogenate at a low speed (e.g., 500 x g) for 10 minutes at 4°C to remove nuclei and unbroken cells.
- Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at a high speed (e.g.,  $40,000 \times g$ ) for 30 minutes at  $4^{\circ}$ C to pellet the membranes.
- Washing: Resuspend the membrane pellet in homogenization buffer and repeat the highspeed centrifugation step.
- Final Preparation: Resuspend the final membrane pellet in a suitable assay buffer, determine the protein concentration (e.g., using a Bradford assay), and store at -80°C in aliquots.

# II. [35S]GTPyS Binding Assay

- Reagent Preparation:
  - Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
  - [35S]GTPyS Stock: Prepare a working solution of [35S]GTPyS (e.g., 1 nM) in assay buffer.
  - GDP Stock: Prepare a working solution of GDP (e.g., 100 μM) in assay buffer.
  - Agonist and LY2119620 Solutions: Prepare serial dilutions of the orthosteric agonist and LY2119620 in assay buffer.
- Assay Setup (96-well plate format):



- Add assay buffer to each well.
- Add the desired concentration of LY2119620 or vehicle control.
- Add the desired concentration of orthosteric agonist or vehicle control.
- Add the membrane preparation (typically 10-20 μg of protein per well).
- Add GDP to a final concentration of 10-100 μM.
- For non-specific binding control wells, add a high concentration of unlabeled GTPyS (e.g., 10 μM).

#### Incubation:

- Initiate the reaction by adding [35S]GTPyS to a final concentration of 0.1-1.0 nM.
- Incubate the plate at 30°C for 60 minutes with gentle shaking.

#### • Termination and Filtration:

- Terminate the reaction by rapid filtration through GF/B filter plates using a cell harvester.
- Quickly wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

#### Detection:

- Dry the filter plate.
- Add scintillation cocktail to each well.
- Seal the plate and measure the radioactivity using a scintillation counter.

#### Data Analysis:

- Subtract the non-specific binding from all other measurements.
- Plot the specific binding as a function of agonist concentration.



- Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the pEC<sub>50</sub> and E<sub>max</sub> values.
- To quantify the cooperativity of LY2119620, the fold shift in agonist potency can be calculated.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Characterization of the novel positive allosteric modulator, LY2119620, at the muscarinic M(2) and M(4) receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Guanosine 5'-[γ-35S]triphosphate Binding Assay with LY2119620]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608710#guanosine-5-35s-triphosphate-bindingassay-with-ly2119620]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com